molecular formula C13H26N2O2 B15219523 tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate

Cat. No.: B15219523
M. Wt: 242.36 g/mol
InChI Key: WWMPDIOQYHCOOR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and various research applications .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 2-[1-(methylamino)propyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-10(14-5)11-8-7-9-15(11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3

InChI Key

WWMPDIOQYHCOOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCN1C(=O)OC(C)(C)C)NC

Origin of Product

United States

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